molecular formula C11H8BrN3O2 B8293292 2-Bromo-5-nitro-N-phenyl-4-pyridineamine

2-Bromo-5-nitro-N-phenyl-4-pyridineamine

Cat. No. B8293292
M. Wt: 294.10 g/mol
InChI Key: UGJJXLPPSPCVPR-UHFFFAOYSA-N
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Patent
US07547779B2

Procedure details

The product from Step 3 (7.42 g, 25.2 mmol) in acetic acid (80 mL) was treated with iron powder (5.65 g, 100.95 mmol) portionwise over 1 h while the temperature was maintained between 70-80° C. The hot reaction mixture was quickly filtered through a pad of celite and washed with methanol. The combined filtrates concentrated to give a dark red residue was treated with NaHCO3 and extracted with ethyl acetate. The organic layers were washed brine, dried over Na2SO4 and concentrated to afford the title compound (6.1 g, 95%). MS (ES+) m/e 264/266 [M+H]+.
Quantity
7.42 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
5.65 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([NH:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[C:5]([N+:15]([O-])=O)=[CH:4][N:3]=1.C([O-])(O)=O.[Na+]>C(O)(=O)C.[Fe]>[Br:1][C:2]1[N:3]=[CH:4][C:5]([NH2:15])=[C:6]([NH:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
7.42 g
Type
reactant
Smiles
BrC1=NC=C(C(=C1)NC1=CC=CC=C1)[N+](=O)[O-]
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
5.65 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The hot reaction mixture was quickly filtered through a pad of celite
WASH
Type
WASH
Details
washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates concentrated
CUSTOM
Type
CUSTOM
Details
to give a dark red residue
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layers were washed brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=N1)N)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 91.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.